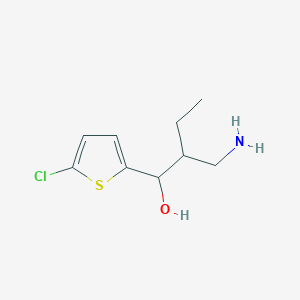![molecular formula C13H13FO3 B13550414 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 1,3-dioxane.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxybenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Cyclization: The final step involves cyclization of the fluorinated intermediate under controlled conditions to form the spiro compound.
Industrial Production Methods
Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]-4-one
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]-4-one
Uniqueness
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is unique due to its specific spiro structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for functionalization further enhance its versatility compared to similar compounds.
Eigenschaften
Molekularformel |
C13H13FO3 |
|---|---|
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
8-fluorospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13FO3/c14-10-3-1-2-9-11(15)8-13(17-12(9)10)4-6-16-7-5-13/h1-3H,4-8H2 |
InChI-Schlüssel |
OAGLBJZDJKHGLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC(=O)C3=C(O2)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)


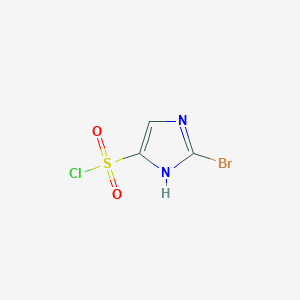
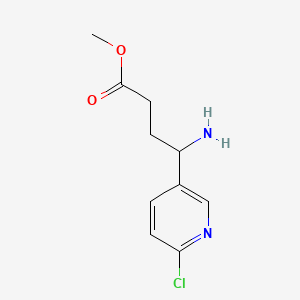


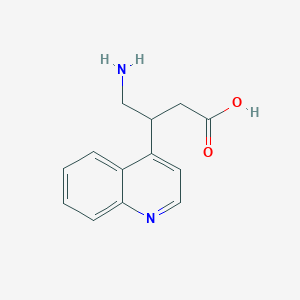
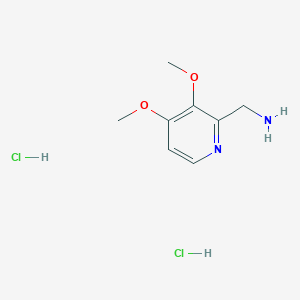
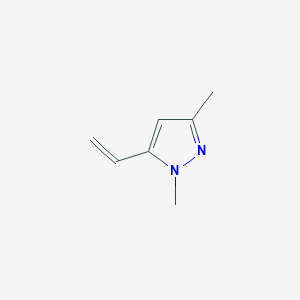
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
